N-butyl-6-chloropyridazin-3-amine

Descripción general

Descripción

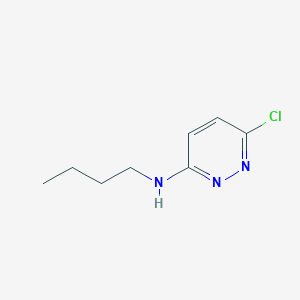

N-butyl-6-chloropyridazin-3-amine is a chemical compound belonging to the pyridazine family. It has garnered significant attention due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C8H12ClN3 and a molecular weight of 185.66 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-chloropyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with butylamine. The reaction is carried out in a solvent such as butanol under reflux conditions . The general reaction scheme is as follows:

3,6-dichloropyridazine+butylamine→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: N-butyl-6-chloropyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted pyridazines, while oxidation and reduction reactions lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

N-butyl-6-chloropyridazin-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of N-butyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparación Con Compuestos Similares

- N-butyl-3-chloropyridazin-6-amine

- N-butyl-5-chloropyridazin-3-amine

- N-butyl-4-chloropyridazin-3-amine

Uniqueness: N-butyl-6-chloropyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

N-butyl-6-chloropyridazin-3-amine is a chemical compound belonging to the class of chloropyridazines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridazine ring with a butyl group and a chlorine atom. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1009-84-3 |

| Chemical Class | Chloropyridazines |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans. The compound's effectiveness is attributed to its ability to penetrate cell membranes due to its lipophilicity, which enhances its interaction with microbial targets.

Key Findings:

- Effective against Gram-positive bacteria and fungi.

- Less effective against Gram-negative bacteria like Escherichia coli.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including interference with specific cellular pathways involved in tumor growth and survival. The compound's interaction with enzymes or receptors critical for cancer progression is an area of ongoing research .

The mechanism of action of this compound involves its binding to specific molecular targets within microbial cells or cancer cells. This binding modulates the activity of enzymes or receptors, leading to altered cellular functions. The exact pathways are still being elucidated through detailed biochemical studies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridazine ring can significantly influence the compound's potency and selectivity against different biological targets. For instance, modifications in the chlorine substitution pattern or the length of the butyl chain can enhance antimicrobial efficacy or reduce toxicity .

Comparative Analysis:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Butyl group, chlorine at position 6 | Antimicrobial, anticancer potential |

| N-butyl-3-chloropyridazin-6-amine | Chlorine at position 3 | Varies; potential for different activity |

| N-butyl-5-chloropyridazin-3-amine | Chlorine at position 5 | Potentially enhanced antimicrobial properties |

Case Studies

- Antimicrobial Testing : A study conducted on various chloroacetamides revealed that compounds structurally similar to N-butyl-6-chloropyridazin-3-amine exhibited varying degr

Propiedades

IUPAC Name |

N-butyl-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-6-10-8-5-4-7(9)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWAXJOTHJMEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143566 | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-84-3 | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.